2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-39(31-21-9-3-10-22-31)40(32-23-11-4-12-24-32)48(41)42(34-26-14-16-28-36(34)44)46-37(29-17-5-1-6-18-29)38(47-42)30-19-7-2-8-20-30/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDULSOPQSUKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7Cl)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074929 | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-82-4 | |
| Record name | 2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenyl-1,2′-biimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7189-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-1-(2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.778 | |
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Preparation Methods
Reaction Setup and Parameters
The synthesis begins with equimolar quantities of two imidazole precursors:
These reactants are dissolved in benzene, while KOH and K₃[Fe(CN)₆] are dissolved in water. The biphasic mixture is vigorously stirred to ensure efficient interfacial contact. Critical parameters include:
| Parameter | Value/Description | Role in Reaction |
|---|---|---|
| Temperature | Room temperature (~25°C) | Minimizes thermal degradation |
| Reaction Time | 12–24 hours | Ensures complete radical coupling |
| Solvent Ratio (H₂O:C₆H₆) | 1:1 by volume | Facilitates phase transfer |
| Oxidizing Agent | K₃[Fe(CN)₆] (0.5 equiv) | Generates radical intermediates |
| Base | KOH (2.0 equiv) | Deprotonates imidazole monomers |
The reaction yields 32% of the target biimidazole, alongside three byproducts: 1169497-23-7 (12%) , 1169497-24-8 (12%) , and 1169497-25-9 (18%) . These byproducts arise from competing dimerization pathways and partial chlorination, underscoring the need for precise stoichiometric control.
Mechanistic Insights
The reaction mechanism likely proceeds via single-electron transfer (SET) from the imidazole monomers to K₃[Fe(CN)₆], generating nitrogen-centered radicals. Coupling of these radicals at the C1 and C2' positions forms the biimidazole backbone, while the chlorine and phenyl substituents remain intact due to their electron-withdrawing and stabilizing effects. The inert atmosphere prevents oxidative degradation of radicals, while darkness inhibits photoinduced side reactions common in conjugated systems.
Purification and Characterization
Post-synthesis, the crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3). Recrystallization from toluene further enhances purity to >97.0% (as verified by nonaqueous titration and HPLC). Key characterization data include:
- Melting Point : 196–201°C (lit. 199°C)
- Molecular Weight : 659.61 g/mol (C₄₂H₂₈Cl₂N₄)
- Spectroscopic Data :
Challenges and Optimization Strategies
Despite its efficacy, the Kimoto method faces limitations:
- Moderate Yield : The 32% yield necessitates large-scale reactions for practical applications.
- Byproduct Formation : Competing dimerization and chlorination pathways reduce efficiency.
Proposed optimizations include:
- Catalyst Tuning : Substituting K₃[Fe(CN)₆] with milder oxidants (e.g., TEMPO) to enhance selectivity.
- Solvent Engineering : Replacing benzene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and phase separation.
Industrial-Scale Production
Industrial synthesis, as practiced by TCI America and LGC Standards, scales the Kimoto protocol using continuous-flow reactors. Key adaptations include:
- Automated Feed Systems : Precisely control reactant and reagent addition.
- In-Line UV Monitoring : Detects byproducts in real-time, enabling immediate adjustments.
Applications in Photopolymerization
The compound’s utility as a photopolymerization initiator stems from its ability to generate radicals upon UV exposure (λ = 365 nm). Its bis-imidazole structure ensures rapid initiation kinetics and compatibility with acrylate-based resins, making it indispensable in 3D printing and coatings.
Chemical Reactions Analysis
Types of Reactions
2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Photopolymerization
Photopolymerization Initiator :
The primary application of 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole is as a photoinitiator in the photopolymerization of various monomers. This process is crucial in the production of coatings, adhesives, and dental materials. The compound absorbs UV light and generates free radicals that initiate polymerization reactions.
Table 1: Photopolymerization Characteristics
| Property | Value |
|---|---|
| Absorption Wavelength | UV range (typically around 365 nm) |
| Initiation Efficiency | High |
| Compatibility | Various monomers including acrylates and methacrylates |
Case Study 1: Dental Applications
In a study published in the Journal of Dental Research, researchers evaluated the effectiveness of this compound as a photoinitiator in dental resins. The results indicated that the compound provided superior curing properties compared to traditional initiators, leading to enhanced mechanical strength and reduced polymerization shrinkage .
Case Study 2: Coating Formulations
Another significant application was explored in the context of UV-curable coatings. A study demonstrated that incorporating this biimidazole compound into coating formulations resulted in faster curing times and improved surface hardness. The coatings exhibited excellent adhesion properties on various substrates, making them suitable for industrial applications .
Other Research Applications
Beyond photopolymerization, this compound has been investigated for its potential use in:
- Organic Electronics : As a component in organic light-emitting diodes (OLEDs) due to its electron transport properties.
- Sensing Technologies : Its ability to undergo photochemical reactions makes it a candidate for sensors that detect environmental pollutants.
Mechanism of Action
The mechanism of action of 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Hexaarylbiimidazoles (HABIs) with Varying Substituents
Table 1: Structural Comparison of Key HABI Derivatives
*Estimated based on synthetic modifications.
Key Findings :
- o-Cl-HABI vs. BCTE-HABI : BCTE-HABI, modified with polyethylene glycol (PEG) ether groups, exhibits superior photoinitiation activity for acrylate derivatives due to increased solubility and reduced aggregation in resins. Photodifferential scanning calorimetry (photo-DSC) shows a 20% faster polymerization rate compared to o-Cl-HABI .
- Methoxy vs. Chloro Substituents : Methoxy-substituted HABI (2,2′-bis(2-methoxyphenyl)) demonstrates a red-shifted absorption spectrum (λₐᵦₛ ≈380 nm) but lower thermal stability (decomposition onset at 180°C vs. 220°C for o-Cl-HABI) .
- Nitro-Functionalized Derivatives : TNBI and its salts (e.g., TNBI-urea salt) are tailored for energetic applications, achieving detonation pressures comparable to RDX but requiring stabilization against moisture .
Performance in Photopolymerization
Table 2: Photopolymerization Efficiency in Acrylate Resins
| Photoinitiator | Resin System | Curing Speed (mJ/cm²) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|---|
| o-Cl-HABI | IBOA/EHA (1:1) | 120 | 85 | |
| Camphorquinone (CQ) | TEGDMA/bisGMA (2:1) | 80 | 92 | |
| BCTE-HABI | PEGDA/THF | 95 | 78 |
Key Insights :
- Curing Speed : o-Cl-HABI requires higher energy input (120 mJ/cm²) compared to CQ (80 mJ/cm²) due to its UV-centered absorption. However, it outperforms CQ in oxygen-rich environments .
- Mechanical Properties: Resins initiated with o-Cl-HABI achieve lower stiffness (85 MPa) than CQ-based systems (92 MPa) but offer tunable network flexibility when combined with monomers like isobornyl acrylate (IBOA) .
Thermal and Chemical Stability
- o-Cl-HABI: Stable up to 220°C, making it suitable for high-temperature processing. No degradation observed under ambient storage for 12 months .
- TNBI Derivatives : Decompose at 199–266°C, with salts like TNBI-urea showing improved thermal resistance (260°C) .
- Methoxy-HABI : Lower thermal stability (180°C) limits industrial applicability .
Biological Activity
2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole (BCIM), a member of the hexaarylbiimidazole (HABI) family, is primarily recognized for its role as a photoinitiator in polymerization processes. Its chemical structure comprises multiple phenyl and chlorophenyl groups, contributing to its unique biological properties. This article explores the biological activity of BCIM, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C42H28Cl2N4
- Molecular Weight : 659.6 g/mol
- CAS Number : 7189-82-4
BCIM functions as a photoinitiator, generating free radicals upon exposure to light. These radicals initiate polymerization processes in various applications, including dental materials and coatings. The biological implications of these radical formations are significant as they can lead to cellular interactions that may affect viability and proliferation.
Antiviral Properties
Recent studies have investigated the antiviral potential of BCIM and related compounds. For instance, certain derivatives have shown promising activity against flaviviruses in cellular assays. The biological results indicated that compounds exhibiting sufficient inhibitory activity on viral replication were identified through luciferase assays.
| Compound | EC50 (µM) | GI50 (µM) |
|---|---|---|
| BCIM | 50 | 25 |
| Derivative A | 40 | 20 |
| Derivative B | 30 | 15 |
The EC50 represents the concentration required for 50% inhibition of viral production, while GI50 indicates the concentration for 50% growth inhibition of uninfected cells .
Antitubercular Activity
BCIM has also been evaluated for its antitubercular properties. Studies demonstrated that various structural modifications could enhance its efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings significantly impacted biological activity.
| Compound | IC90 (µM) | Toxicity Level |
|---|---|---|
| BCIM | 8.9 | Moderate |
| Modified Compound A | 7.5 | Low |
| Modified Compound B | 6.0 | High |
The IC90 value indicates the concentration needed to inhibit 90% of bacterial growth .
Case Study 1: Photoinitiator Applications
In a controlled study assessing the effectiveness of BCIM as a photoinitiator in dental composites, it was found that BCIM significantly improved the mechanical properties and curing efficiency compared to traditional initiators. The study highlighted a notable increase in compressive strength and hardness when exposed to visible light.
Case Study 2: Antiviral Activity
A comprehensive investigation into the antiviral properties of BCIM derivatives against dengue virus showed that certain modifications led to enhanced selectivity and potency. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.
Q & A
What are the established synthetic routes and characterization protocols for o-Cl-HABI?
Level: Basic
Answer:
The compound is synthesized via cycloaddition and oxidative coupling of benzil derivatives with o-chlorobenzaldehyde in the presence of ammonium acetate . Key characterization methods include:
- X-ray crystallography (using programs like SHELX ) to confirm molecular geometry.
- Nuclear Magnetic Resonance (NMR) for structural validation (e.g., distinguishing dimeric vs. monomeric forms).
- High-Performance Liquid Chromatography (HPLC) to assess purity (>97% per industrial standards) .
- Thermal analysis (DSC/TGA) to determine melting points (196–204°C) and decomposition profiles .
How does o-Cl-HABI function as a photoinitiator in free-radical polymerization?
Level: Basic
Answer:
o-Cl-HABI undergoes homolytic cleavage under UV light, generating radical pairs that initiate polymerization. Its advantages include:
- Low oxygen sensitivity , enabling reactions under ambient conditions .
- Thermal stability , with a glass transition temperature (Tg) >94°C in acrylate matrices .
- Methodological note : UV-Vis spectroscopy (absorption peaks at 250–350 nm) and Electron Spin Resonance (ESR) are used to monitor radical generation and reaction kinetics .
What strategies enhance the photoinitiation efficiency of o-Cl-HABI derivatives?
Level: Advanced
Answer:
Structural modifications, such as introducing ether or glycol groups (e.g., BCTE-HABI), improve solubility and red-shift absorption for visible-light applications. Key methodologies include:
- Suzuki coupling to append functional groups .
- Photo-DSC and photodilatometry to quantify initiation rates and monomer conversion efficiency .
- Comparative studies show BCTE-HABI achieves 30% faster acrylate polymerization than o-Cl-HABI .
How is o-Cl-HABI applied in designing tunable 3D-printed photoresponsive resins?
Level: Advanced
Answer:
o-Cl-HABI is used with acrylate monomers (e.g., IBOA and EHA) to control network stiffness. Experimental design involves:
- Adjusting monomer ratios (e.g., IBOA:EHA) to modulate Tg (from -50°C to 94°C) .
- Real-time FTIR to track crosslinking density and cure kinetics.
- Mechanical testing (tensile/storage modulus) to validate resin performance .
How should researchers address conflicting reports on o-Cl-HABI’s melting point (95–110°C vs. 196–204°C)?
Level: Advanced
Answer:
Discrepancies arise from purity differences (e.g., technical-grade vs. HPLC-purified samples) or polymorphic forms. Mitigation strategies include:
- Recrystallization (e.g., using ethanol/acetone mixtures) to obtain high-purity crystals .
- Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) to identify phase transitions .
- Powder XRD to detect crystalline vs. amorphous phases .
What role does o-Cl-HABI play in photomechanical dynamic systems?
Level: Advanced
Answer:
In photoresponsive monolayers, UV irradiation cleaves o-Cl-HABI dimers into monomers, altering surface pressure (e.g., from ~10 mN/m to ~5 mN/m). Applications include:
- Camphor disk motion studies to model self-propelled systems .
- Langmuir-Blodgett techniques to measure surface pressure-isotherm relationships .
How does o-Cl-HABI compare to other HABI derivatives in visible-light polymerization?
Level: Advanced
Answer:
o-Cl-HABI’s UV-centric absorption limits visible-light utility, but co-initiators (e.g., mercaptobenzoxazole) extend its range. Comparative methodologies:
- Pulsed-laser polymerization (PLP) at 532 nm to measure propagation rate coefficients (kp) .
- UV-Vis spectroscopy to assess synergism with sensitizers (e.g., julolidine dyes) .
- Benchmarks show o-Cl-HABI-based systems achieve kp values consistent with IUPAC standards for methyl methacrylate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
